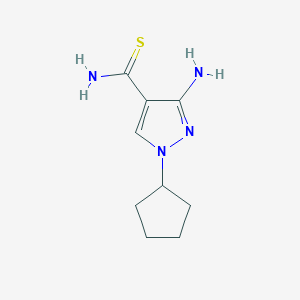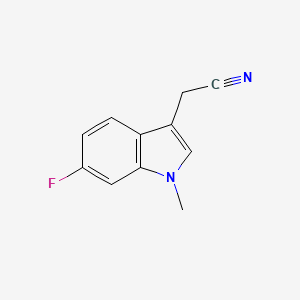
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the indole ring .It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 188.2 g/mol.
Applications De Recherche Scientifique
Catalytic Activity and Biological Activity
Nickel ferrite nanoparticles demonstrate catalytic activity in the synthesis of derivatives like 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. These compounds are synthesized from related acetoamide acids and screened for their anti-oxidant and anti-microbial activities, showcasing their potential in biological applications (Rao et al., 2019).
Synthesis and Antimicrobial Applications
Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties are synthesized from intermediates like (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide. These compounds are evaluated for their antimicrobial activity, highlighting their relevance in pharmaceutical research and the potential for developing new antimicrobial agents (Gadegoni & Manda, 2013).
Photophysical Properties and Fluorescent Probe Applications
Fluorescent indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids exhibit high fluorescence quantum yields and solvent-sensitive fluorescence emission. These characteristics make them suitable candidates for fluorescent probes, especially in detecting fluoride ions due to their selective response to F- ions among other anions (Pereira et al., 2010).
Optical, Thermal, and Electroluminescence Properties for OLED Applications
2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores exhibit significant optical, thermal, and electroluminescence properties, making them excellent candidates for organic light-emitting diode (OLED) applications. The study of their ground and excited state properties in various solvents and the analysis using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods provide insights into their electronic structures, crucial for OLED device performance (Muruganantham et al., 2019).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with downstream effects varying based on the specific activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific targets and pathways involved .
Propriétés
IUPAC Name |
2-(6-fluoro-1-methylindol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMMTYZBYGMAPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-Dioxaspiro[5.5]undec-4-ylamine hydrochloride](/img/structure/B1378455.png)
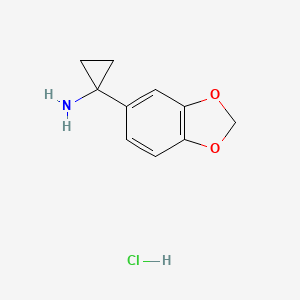
![Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1378457.png)


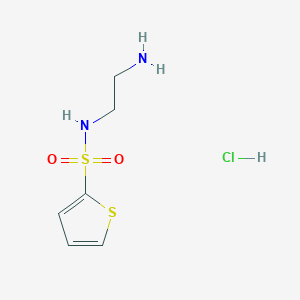
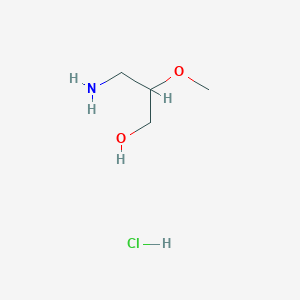
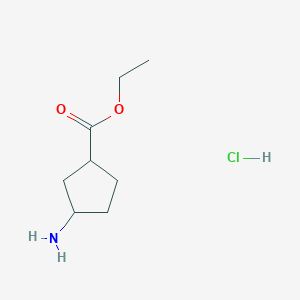
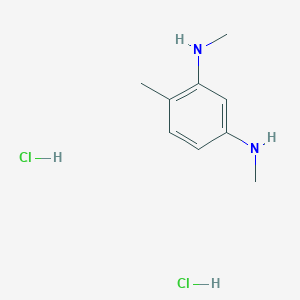
![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)

